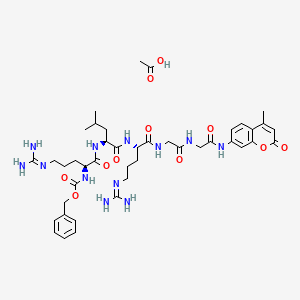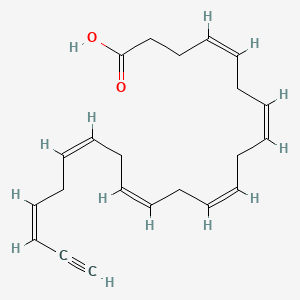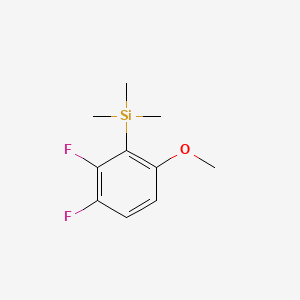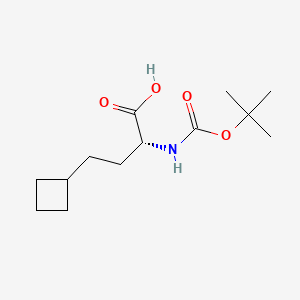![molecular formula C14H17NO3 B6288826 Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-18-6](/img/structure/B6288826.png)
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, or simply benzyl heptyl carboxylate, is a bicyclic compound found in essential oils, such as rosemary, lavender, and peppermint. It has a wide range of applications in the pharmaceutical, cosmetic, and food industries. It is known for its anti-inflammatory, antimicrobial, and antioxidant properties. It is also used as a flavoring agent, preservative, and fragrance enhancer.
科学研究应用
Benzyl heptyl carboxylate has been studied extensively in the scientific community. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. It has been used in the treatment of various skin conditions, such as acne, eczema, and psoriasis. It has also been studied for its potential anti-cancer properties. In addition, it has been used as a flavoring agent, preservative, and fragrance enhancer in the food, cosmetic, and pharmaceutical industries.
作用机制
The exact mechanism of action of benzyl heptyl carboxylate is still not fully understood. However, it is believed that its anti-inflammatory, antimicrobial, and antioxidant properties are due to its ability to interact with various cellular pathways and molecules. For example, it is believed that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
Benzyl heptyl carboxylate has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. It has also been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory compounds. Additionally, it has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases.
实验室实验的优点和局限性
The use of benzyl heptyl carboxylate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as powder, liquid, and solid. Additionally, it has a wide range of applications in the pharmaceutical, cosmetic, and food industries. However, there are a few limitations to its use in laboratory experiments. For example, it is difficult to accurately measure and control the concentration of benzyl heptyl carboxylate in experiments. Additionally, the exact mechanism of action of benzyl heptyl carboxylate is still not fully understood, which makes it difficult to accurately predict its effects.
未来方向
There are a number of potential future directions for the research and applications of benzyl heptyl carboxylate. For example, further research could be conducted to better understand its mechanism of action, as well as its potential anti-cancer properties. Additionally, further research could be conducted to develop new methods of synthesizing benzyl heptyl carboxylate, as well as to develop new uses for it in the pharmaceutical, cosmetic, and food industries. Finally, further research could be conducted to better understand the biochemical and physiological effects of benzyl heptyl carboxylate and to develop new methods for measuring and controlling its concentration in laboratory experiments.
合成方法
Benzyl heptyl carboxylate can be synthesized through a number of methods. One method involves the reaction of benzyl alcohol and heptyl bromide in the presence of a base, such as sodium hydroxide. The reaction yields benzyl heptyl carboxylate and sodium bromide as the by-product. Another method involves the reaction of benzyl chloride and heptyl alcohol in the presence of a base, such as sodium hydroxide. This reaction yields benzyl heptyl carboxylate and sodium chloride as the by-product.
属性
IUPAC Name |
benzyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-XQQFMLRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)



![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)

![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)